

6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B1439350

[Get Quote](#)

An In-depth Technical Guide to **6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid**

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system recognized in medicinal chemistry as a "privileged structure." This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a wide range of biological targets. The rigid, planar nature of this bicyclic system, combined with its unique electronic properties, makes it an ideal starting point for the development of novel therapeutic agents.

This guide focuses on a specific, highly functionalized derivative: **6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid**. The strategic placement of a bromine atom and a carboxylic acid group on this scaffold creates a molecule of significant interest to researchers and drug development professionals. The carboxylic acid at the 2-position provides a handle for forming amides and esters, enabling the exploration of structure-activity relationships (SAR) through library synthesis. Simultaneously, the bromine atom at the 6-position serves as a key functional group for modern cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.

Derivatives of the parent 6-Bromopyrazolo[1,5-a]pyridine have been identified as valuable reagents in the discovery of selective PI3K α (Phosphoinositide 3-kinase alpha) inhibitors, which are a major focus in oncology research.^{[1][2]} Furthermore, the broader class of pyrazolo[1,5-a]pyridine-based molecules has shown potential in treating a range of conditions, including

neurological disorders and cancer.^[3] This positions **6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid** as a crucial building block for accessing novel chemical matter with significant therapeutic potential.

Caption: Chemical structure of **6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid**.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is fundamental for its effective use in a research setting.

Core Properties

The key physicochemical identifiers and properties for **6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid** are summarized below. This data is critical for accurate record-keeping, material sourcing, and experimental design.

Property	Value	Reference
CAS Number	876379-74-7	[4]
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂	[4]
Molecular Weight	241.04 g/mol	[5]
Physical Form	Solid	[4]
Purity	Typically ≥97%	[4]
Storage Temperature	Refrigerator (2-8°C)	[4] [6]
InChI Key	FQSDTISBBQCEQT- UHFFFAOYSA-N	[4]

Solubility Profile (Qualitative)

Based on its molecular structure, **6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid** is predicted to be soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Due to the acidic nature of the carboxylic acid group, it is also expected to be soluble in aqueous basic solutions (e.g., 1M NaOH) through the formation of its

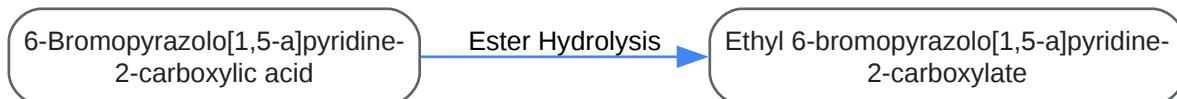
carboxylate salt. Its solubility in lower-polarity solvents like dichloromethane or ethyl acetate is likely limited.

Safety and Handling

This compound is classified as hazardous and requires careful handling to minimize exposure. The Globally Harmonized System (GHS) classification provides a clear summary of the associated risks.

GHS Classification	Information	Reference
Pictogram		
Signal Word	Warning	[4] [6] [7]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[4] [7] [8]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[7]

Causality Behind Handling Procedures: The specified hazard statements necessitate the use of standard personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[\[9\]](#) All manipulations of the solid material should be performed in a certified chemical


fume hood to prevent inhalation of dust, which can cause respiratory irritation.[9] The risk of skin and eye irritation underscores the importance of proper glove removal techniques and the immediate washing of any affected areas.[9]

Synthesis and Purification

The synthesis of **6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid** is not widely detailed in peer-reviewed literature; however, a logical and efficient pathway can be derived from established chemical principles and the availability of key starting materials.

Retrosynthetic Analysis

The most direct and industrially scalable approach to a carboxylic acid is the hydrolysis of its corresponding ester. The precursor, Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS 1176413-18-5), is commercially available, making this the preferred synthetic route.[10] The retrosynthetic logic is a simple disconnection at the ester functional group.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic approach for the target molecule.

Recommended Synthesis Protocol

This protocol describes the saponification (base-catalyzed hydrolysis) of the ethyl ester precursor. This method is chosen for its high efficiency and straightforward workup procedure, adapted from similar hydrolyses of related isomers.[2][11]

Step-by-Step Methodology:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq.).
- Solvent Addition: Add a mixture of ethanol (EtOH) and water (e.g., a 3:1 v/v ratio) to dissolve or suspend the starting material.

- Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq., e.g., 1M solution) to the flask.
- Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours or gently reflux for 4-6 hours. The choice of temperature depends on the reactivity of the substrate and desired reaction time; room temperature is often sufficient and minimizes side reactions.
- Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material spot has been completely consumed.
- Workup - Solvent Removal: Once complete, remove the ethanol from the reaction mixture under reduced pressure using a rotary evaporator.
- Workup - Acidification: Cool the remaining aqueous solution in an ice bath and slowly acidify to pH 1-2 by adding 1M hydrochloric acid (HCl). The product, being less soluble in acidic water, will precipitate out as a solid.
- Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.
- Drying: Dry the collected solid under vacuum to yield the final product, **6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid**.

Purification and Validation

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. The protocol is self-validating through rigorous characterization of the final product. Purity should be assessed by High-Performance Liquid Chromatography (HPLC), and the structure must be confirmed by NMR and Mass Spectrometry.

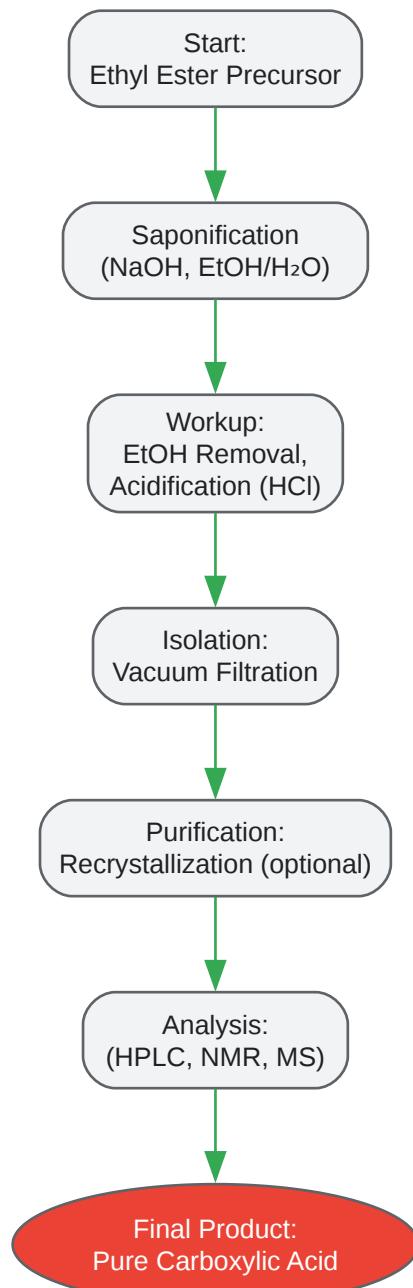


Figure 3: Synthesis & Purification Workflow

[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis and validation.

Spectroscopic and Analytical Characterization

While public domain spectra for this specific compound are scarce, its structure allows for the confident prediction of key analytical signatures essential for its unambiguous identification.

Analytical Technique	Predicted Salient Features
¹ H NMR (400 MHz, DMSO-d ₆)	$\delta \sim 13.0$ ppm (s, 1H): Broad singlet for the carboxylic acid proton. $\delta \sim 7.5\text{--}9.0$ ppm (m, 4H): Multiple signals in the aromatic region corresponding to the four protons on the bicyclic ring system. $\delta \sim 7.2$ ppm (s, 1H): Singlet for the proton at the 3-position.
¹³ C NMR (100 MHz, DMSO-d ₆)	$\delta \sim 165$ ppm: Carbonyl carbon of the carboxylic acid. $\delta \sim 110\text{--}150$ ppm: Multiple signals corresponding to the eight carbons of the aromatic pyrazolo[1,5-a]pyridine ring. The carbon bearing the bromine will be shifted upfield.
Mass Spectrometry (ESI-)	[M-H] ⁻ at m/z $\sim 239/241$: A characteristic doublet of peaks of approximately equal intensity, representing the two isotopes of bromine (⁷⁹ Br and ⁸¹ Br).
Infrared (IR) Spectroscopy	$\sim 2500\text{--}3300\text{ cm}^{-1}$: Very broad band for the O-H stretch of the carboxylic acid. $\sim 1700\text{ cm}^{-1}$: Strong, sharp band for the C=O stretch of the carboxylic acid. $\sim 1500\text{--}1600\text{ cm}^{-1}$: C=C and C=N stretching of the aromatic rings.

Expertise Behind Predictions: The predicted NMR shifts are based on standard chemical shift values for aromatic and carboxylic acid protons/carbons, with adjustments for the electronic effects of the heterocyclic system. The most definitive feature in the mass spectrum of a monobrominated compound is the isotopic M/M+2 pattern, which provides immediate confirmation of bromine's presence.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of **6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid** lies in the orthogonal reactivity of its two key functional groups. This allows for selective, stepwise

modifications to build molecular complexity.

Reactions at the Carboxylic Acid

The 2-carboxylic acid group is a versatile handle for derivatization, most commonly through amide bond formation. This is a cornerstone of medicinal chemistry for modulating properties like solubility, cell permeability, and target engagement.

- **Amide Coupling:** Reaction with a primary or secondary amine using standard coupling reagents (e.g., EDC/HOBt, HATU) yields the corresponding amide. This allows for the introduction of a vast array of side chains.
- **Esterification:** Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents can produce various esters.

Reactions at the Bromo Substituent

The 6-bromo group is ideally suited for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

- **Suzuki Coupling:** Reaction with a boronic acid or ester to introduce new aryl or heteroaryl groups.
- **Sonogashira Coupling:** Reaction with a terminal alkyne to introduce alkynyl moieties.
- **Buchwald-Hartwig Amination:** Reaction with an amine to form a new C-N bond, introducing amino substituents.

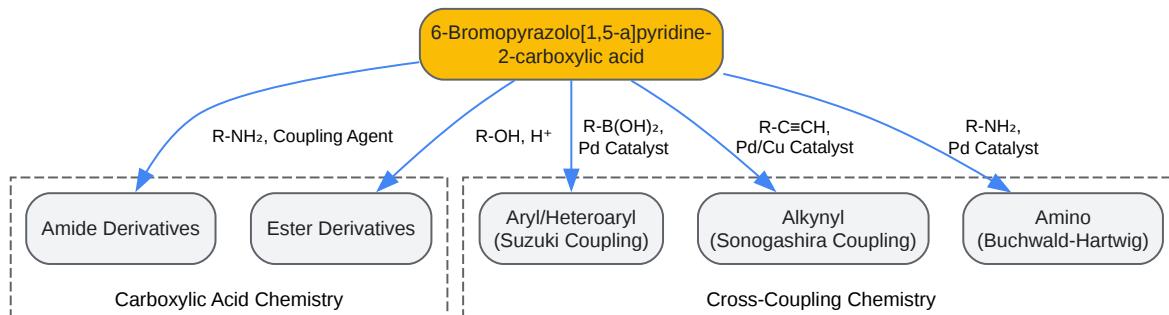


Figure 4: Key Reaction Pathways

[Click to download full resolution via product page](#)

Caption: Major synthetic transformations of the title compound.

Application as a Medicinal Chemistry Building Block

The dual functionality of this molecule makes it an exemplary building block for generating compound libraries for high-throughput screening. A typical drug discovery workflow would involve:

- Scaffold Derivatization: Synthesizing a library of amides by reacting the carboxylic acid with a diverse set of amines.
- Core Modification: Taking a promising amide "hit" from the initial screen and further modifying it via Suzuki or other cross-coupling reactions at the bromine position to optimize potency and selectivity.

This stepwise approach allows for a systematic exploration of the chemical space around the pyrazolo[1,5-a]pyridine core, accelerating the identification of lead compounds for therapeutic development. Its relevance as a precursor for kinase inhibitors, among other target classes, makes it a high-value reagent for any drug discovery program.[\[1\]](#)[\[2\]](#)[\[12\]](#)

Conclusion

6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a strategically designed chemical entity that offers significant advantages to the research and drug discovery community. Its well-

defined physicochemical properties, coupled with a predictable safety profile, allow for its confident integration into laboratory workflows. The presence of two orthogonally reactive functional groups—a carboxylic acid and a bromine atom—provides chemists with a powerful and flexible tool for synthesizing novel and complex molecules. As the demand for innovative therapeutics continues to grow, the utility of such versatile building blocks in constructing the next generation of medicines cannot be overstated.

References

- Safety Data Sheet - Angene Chemical. Angene Chemical. (2021-05-01). [\[Link\]](#)
- **6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.** Autebo. [\[Link\]](#)
- CN117143095A - 6-bromopyrazolo [1,5-a] pyridine-3-carboxylic acid and preparation method thereof.
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystal Studies. Longdom Publishing. [\[Link\]](#)
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors.
- Pyrazolo(1,5-a)pyridine-2-carboxylic acid | C8H6N2O2 | CID 7127820. PubChem. [\[Link\]](#)
- 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. MySkinRecipes. [\[Link\]](#)
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [\[Link\]](#)
- CAS 885276-93-7: Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-bromo-, ethyl ester. Molecube. [\[Link\]](#)
- Systematic Modification of the Substitution P
- CAS 1211596-19-8 | 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. Alchem Pharmtech. [\[Link\]](#)
- Pyrazolo[1,5-a]pyridine-6-carboxylic acid. UB. [\[Link\]](#)
- Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 6-BroMopyrazolo[1,5-a]pyridine CAS#: 1264193-11-4 [m.chemicalbook.com]

- 2. 6-BromoPyrazolo[1,5-a]pyridine | 1264193-11-4 [chemicalbook.com]
- 3. CN117143095A - 6-bromopyrazolo [1,5-a] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 4. 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | 876379-74-7 [sigmaaldrich.com]
- 5. 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid - 1211596-19-8 | VulcanChem [vulcanchem.com]
- 6. FCKeditor - Resources Browser [mfa.gov.by]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. CAS 1211596-19-8 | 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid - Synblock [synblock.com]
- 9. angenechemical.com [angenechemical.com]
- 10. 1176413-18-5|Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate|BLD Pharm [bldpharm.com]
- 11. 6-BromoPyrazolo[1,5-a]pyridine synthesis - chemicalbook [chemicalbook.com]
- 12. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1439350#6-bromopyrazolo-1-5-a-pyridine-2-carboxylic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com